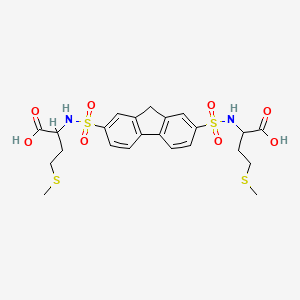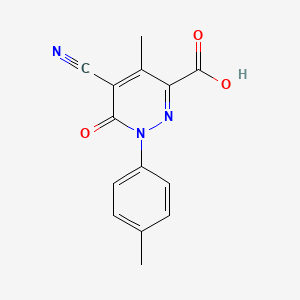![molecular formula C11H7FN2O3 B11108233 4-fluoro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline](/img/structure/B11108233.png)
4-fluoro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-FLUOROPHENYL)-N-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]AMINE is an organic compound that features both fluorophenyl and nitrofuran moieties. Compounds with such structures are often of interest due to their potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-N-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]AMINE typically involves the condensation of 4-fluoroaniline with 5-nitro-2-furaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
4-fluoroaniline+5-nitro-2-furaldehyde→N-(4-FLUOROPHENYL)-N-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]AMINE
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-N-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]AMINE can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Products may include various oxidized derivatives of the nitrofuran ring.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted fluorophenyl derivatives are the major products.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-N-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]AMINE involves its interaction with biological molecules. The nitrofuran moiety can generate reactive oxygen species (ROS) that damage cellular components. The fluorophenyl group may enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N-[(E)-1-(5-nitro-2-furyl)methylidene]amine
- N-(4-Bromophenyl)-N-[(E)-1-(5-nitro-2-furyl)methylidene]amine
- N-(4-Methylphenyl)-N-[(E)-1-(5-nitro-2-furyl)methylidene]amine
Uniqueness
N-(4-FLUOROPHENYL)-N-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]AMINE is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets.
Properties
Molecular Formula |
C11H7FN2O3 |
|---|---|
Molecular Weight |
234.18 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C11H7FN2O3/c12-8-1-3-9(4-2-8)13-7-10-5-6-11(17-10)14(15)16/h1-7H |
InChI Key |
DJQRUAWLNBBAAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CC=C(O2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11108155.png)
![(1S,2S,3aR)-1-(phenylcarbonyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11108158.png)
![4,4'-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11108172.png)

boron](/img/structure/B11108177.png)



![N-(3,4-Dimethoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11108196.png)
![N-(4-Fluorophenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11108203.png)
![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11108208.png)
![2-(2-Hydroxy-3-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11108209.png)
![ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate](/img/structure/B11108210.png)
![(3E)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B11108216.png)
